tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate
Overview
Description
This compound is a derivative of tert-butyl carbamate . Tert-butyl carbamate is an organic compound used in various chemical reactions, including the synthesis of N-Boc-protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed cross-coupling reactions . For instance, tert-butyl carbamate has been used in the synthesis of N-Boc-protected anilines . In another example, an intermediate for the synthesis of 1H-indene-1,3(2H)-dione, a key compound for the synthesis of the end-capping component of non-fullerene acceptors, was prepared by the reaction between phthalic anhydride and tert-butyl acetoacetate .Molecular Structure Analysis
The molecular structure of tert-butyl carbamate, a related compound, has a linear formula of NH2COOC(CH3)3 . The structure of a similar compound, tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate, was established by means of elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, IR spectroscopy, mass spectrometry, and X-ray analysis .Chemical Reactions Analysis
Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical and Chemical Properties Analysis
Tert-butyl carbamate, a related compound, is a solid with a melting point of 105-108 °C . It has a molecular weight of 117.15 .Scientific Research Applications
Synthesis and Chemical Studies
- A study by Milen et al. (2019) involved the synthesis of 3H-[1,2,5]Triazepino[5,4-a]benzimidazol-4(5H)-ones, highlighting a process that includes the acylation, N-alkylation, and condensation steps, which are relevant to understanding the synthetic pathways that might be applicable to tert-butyl carbamate derivatives. Quantum chemical calculations were used to estimate the geometry of tert-butyl carbazate rotamers, indicating the relevance of computational methods in predicting the properties of such compounds (Milen et al., 2019).
Crystallographic and Structural Analysis
- Kant et al. (2015) conducted synthetic and crystallographic studies on (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. This work involved characterizing the compound through various spectroscopic techniques and X-ray diffraction, showcasing the importance of structural analysis in understanding the properties of tert-butyl carbamate derivatives (Kant et al., 2015).
Radical Addition Reactions
- Sun et al. (2022) explored the use of tert-butylperoxy-2-ethylhexanoate and tert-butyl peroxybenzoate to promote radical acylation reactions, leading to the synthesis of new carbonyl-containing compounds. This study highlights the versatility of tert-butyl derivatives in facilitating radical addition reactions, which could be relevant to the manipulation and synthesis of complex organic molecules (Sun et al., 2022).
Applications in Sensory Materials
- The research by Sun et al. (2015) on benzothizole modified tert-butyl carbazole derivative, which was used to construct nanofibers emitting strong blue light, demonstrates the potential of tert-butyl carbamate derivatives in developing sensory materials for the detection of volatile acid vapors. This indicates the applicability of such compounds in chemical sensing and materials science (Sun et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)17-8-9-18-10-12-6-4-5-7-13(12)21-11-14(18)19/h4-7H,8-11H2,1-3H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVQRGXFOFSVKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CC2=CC=CC=C2OCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301116116 | |
Record name | Carbamic acid, N-[2-(2,3-dihydro-3-oxo-1,4-benzoxazepin-4(5H)-yl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301116116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2034153-30-3 | |
Record name | Carbamic acid, N-[2-(2,3-dihydro-3-oxo-1,4-benzoxazepin-4(5H)-yl)ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2034153-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-(2,3-dihydro-3-oxo-1,4-benzoxazepin-4(5H)-yl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301116116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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